1-[(2H-1,3-Benzodioxol-5-YL)methyl]-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine
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Overview
Description
1-[(2H-1,3-Benzodioxol-5-YL)methyl]-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-Benzodioxol-5-YL)methyl]-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multiple steps, including the formation of the benzodioxole ring, the chlorophenyl group, and the pyrazole ring, followed by their coupling with the piperazine moiety. Common synthetic routes may include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Pyrazole Ring: This often involves the condensation of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves coupling the benzodioxole and pyrazole intermediates with piperazine using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-Benzodioxol-5-YL)methyl]-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives like alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-[(2H-1,3-Benzodioxol-5-YL)methyl]-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: Investigation of its effects on cellular pathways and its potential as a biochemical probe.
Industrial Applications: Use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-Benzodioxol-5-YL)methyl]-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways, thereby altering cellular functions.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- Methyl 2-(6-(2-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate
Uniqueness
1-[(2H-1,3-Benzodioxol-5-YL)methyl]-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine stands out due to its unique combination of structural motifs, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C22H21ClN4O3 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C22H21ClN4O3/c23-17-4-2-16(3-5-17)18-12-19(25-24-18)22(28)27-9-7-26(8-10-27)13-15-1-6-20-21(11-15)30-14-29-20/h1-6,11-12H,7-10,13-14H2,(H,24,25) |
InChI Key |
XAGITWPCPVKHPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=NN4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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